

# An In-depth Technical Guide to 4-Methoxyphenylurea: Nomenclature, Synthesis, and Characterization

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## Compound of Interest

Compound Name: 4-Methoxyphenylurea

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For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of **4-Methoxyphenylurea**, a significant chemical entity in the landscape of synthetic organic chemistry and drug discovery. This document delves into its various synonyms and identifiers, outlines detailed synthetic pathways, and presents a thorough guide to its analytical characterization. With a focus on practical application and scientific integrity, this guide is designed to be an essential resource for professionals engaged in chemical research and pharmaceutical development. We will explore the causal relationships in synthetic choices, detail self-validating experimental protocols, and provide a foundation of authoritative references to support the presented information.

## Chemical Identity and Nomenclature

**4-Methoxyphenylurea** is a urea derivative characterized by a 4-methoxyphenyl group attached to one of the nitrogen atoms of the urea moiety. Understanding its various names and identifiers is crucial for effective literature searches and unambiguous communication in a research and development setting.

A comprehensive list of synonyms and identifiers for **4-Methoxyphenylurea** has been compiled from various authoritative sources.<sup>[1]</sup> The International Union of Pure and Applied Chemistry (IUPAC) name is (4-methoxyphenyl)urea.<sup>[1]</sup>

Identifier Type	Identifier	Source
IUPAC Name	(4-methoxyphenyl)urea	<sup>[1]</sup>
CAS Number	1566-42-3	<sup>[1]</sup>
PubChem CID	74066	<sup>[1]</sup>
Molecular Formula	C <sub>8</sub> H <sub>10</sub> N <sub>2</sub> O <sub>2</sub>	<sup>[1]</sup>
Molecular Weight	166.18 g/mol	<sup>[1]</sup>
InChIKey	PGUKYDVWVXRPKK-UHFFFAOYSA-N	<sup>[1]</sup>
SMILES	<chem>COC1=CC=C(C=C1)NC(=O)N</chem>	<sup>[1]</sup>

Common Synonyms and Alternative Names:<sup>[1]</sup>

- p-Methoxyphenylurea
- (4-Methoxyphenyl)urea
- Urea, (4-methoxyphenyl)-
- p-Anisylurea
- 1-(4-methoxyphenyl)urea
- N-(4-methoxyphenyl)urea

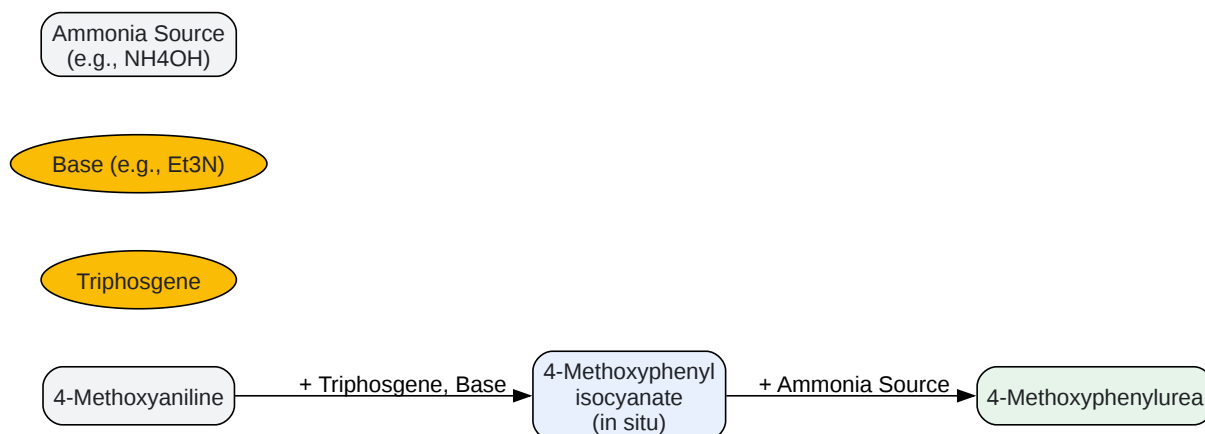
## Synthesis of 4-Methoxyphenylurea

The synthesis of unsymmetrical diaryl ureas like **4-Methoxyphenylurea** is a cornerstone of medicinal chemistry, often pivotal in the creation of kinase inhibitors and other therapeutic agents.<sup>[2]</sup> The urea functional group's ability to form hydrogen bonds makes it a valuable

pharmacophore.[2] The choice of synthetic route often depends on the availability of starting materials, desired purity, and scalability. Below are two common and effective protocols for the synthesis of **4-Methoxyphenylurea** and its derivatives.

## One-Step Synthesis from an Amine and Isocyanate Precursor

This is a direct and often high-yielding approach that involves the in-situ generation of an isocyanate from an amine, followed by reaction with another amine.



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Figure 1: Workflow for the one-step synthesis of **4-Methoxyphenylurea**.

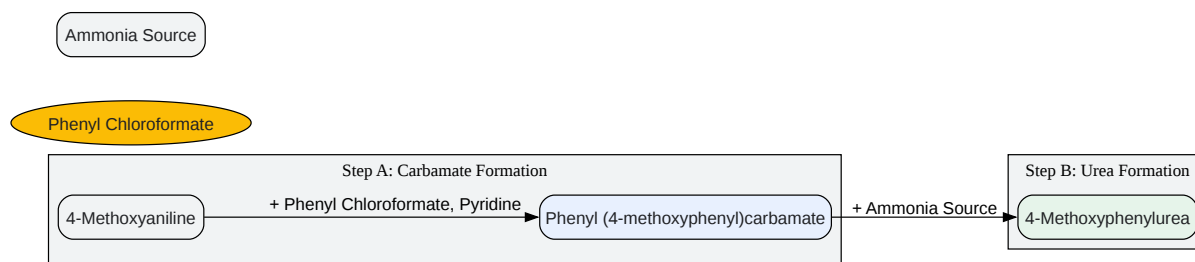
### Experimental Protocol:

- **Reaction Setup:** In a well-ventilated fume hood, dissolve 4-methoxyaniline (1 equivalent) in anhydrous tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

- **Isocyanate Formation:** Cool the solution to 0-5 °C using an ice bath. Slowly add a solution of triphosgene (0.33 equivalents) in anhydrous THF to the cooled reaction mixture. Stir the mixture at this low temperature for 30 minutes to facilitate the formation of the 4-methoxyphenyl isocyanate intermediate.<sup>[2][3]</sup>
- **Urea Formation:** To this mixture, add an aqueous solution of ammonia (e.g., ammonium hydroxide, 2 equivalents).
- **Reaction Progression:** Allow the reaction to warm to room temperature and stir for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Work-up and Purification:** Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure **4-Methoxyphenylurea**.

## Two-Step Synthesis via a Carbamate Intermediate

This method offers more control and can be advantageous when dealing with sensitive substrates. It involves the formation of a stable carbamate intermediate which is then reacted with an amine.



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Figure 2: Workflow for the two-step synthesis via a carbamate intermediate.

#### Experimental Protocol:

- Step A: Synthesis of Phenyl (4-methoxyphenyl)carbamate
  - Dissolve 4-methoxyaniline (1 equivalent) in a mixture of anhydrous THF and anhydrous pyridine in a round-bottom flask at 0 °C.
  - Slowly add phenyl chloroformate (1 equivalent) to the reaction mixture.
  - Stir the reaction at room temperature until the starting amine is consumed, as monitored by TLC.
  - Work up the reaction by adding water and extracting with an organic solvent. Purify the resulting phenyl (4-methoxyphenyl)carbamate by column chromatography or recrystallization.<sup>[2]</sup>
- Step B: Synthesis of **4-Methoxyphenylurea**
  - Dissolve the purified phenyl carbamate from Step A (1 equivalent) in pyridine.
  - Add an ammonia source (e.g., ammonium hydroxide, 1 equivalent) to the solution.
  - Stir the reaction at room temperature and monitor its completion by TLC.
  - Upon completion, perform an aqueous work-up and extract the product with an organic solvent. Purify the crude product by recrystallization to obtain **4-Methoxyphenylurea**.<sup>[2]</sup>

## Analytical Characterization

A thorough analytical characterization is essential to confirm the identity and purity of synthesized **4-Methoxyphenylurea**. The following spectroscopic techniques are commonly employed.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure.

- $^1\text{H}$  NMR: The proton NMR spectrum of **4-Methoxyphenylurea** is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the amine protons of the urea moiety. The aromatic protons will likely appear as two doublets in the range of  $\delta$  6.8-7.5 ppm. The methoxy protons will be a singlet at around  $\delta$  3.7-3.8 ppm. The NH and  $\text{NH}_2$  protons will appear as broad singlets, with their chemical shifts being solvent-dependent.[4]
- $^{13}\text{C}$  NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the urea group (around  $\delta$  155-160 ppm), the aromatic carbons, and the methoxy carbon (around  $\delta$  55 ppm).[5]

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of **4-Methoxyphenylurea** will exhibit characteristic absorption bands:

- N-H stretching: Two bands in the region of  $3200\text{-}3500\text{ cm}^{-1}$  corresponding to the symmetric and asymmetric stretching of the primary amine.
- C=O stretching (Amide I): A strong absorption band around  $1650\text{-}1680\text{ cm}^{-1}$ .
- N-H bending (Amide II): A band in the region of  $1510\text{-}1570\text{ cm}^{-1}$ .
- C-O stretching: A strong band around  $1240\text{ cm}^{-1}$  for the aryl ether.
- Aromatic C-H stretching: Bands above  $3000\text{ cm}^{-1}$ . [6][7][8]

## Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For **4-Methoxyphenylurea**, the electron ionization (EI) mass spectrum is expected to show a molecular ion peak  $[\text{M}]^+$  at  $m/z$  166. Key fragmentation patterns would likely involve the loss of isocyanic acid ( $\text{HNCO}$ ) and cleavage of the methoxy group.[9]

## Biological Activity and Applications in Drug Development

Unsymmetrical N,N'-diaryl ureas are a class of compounds with significant importance in anticancer drug design.[3] The urea moiety is adept at forming hydrogen bonds with biological receptors, with the NH groups acting as hydrogen bond donors and the carbonyl oxygen as an acceptor.[3] While specific biological activities for **4-Methoxyphenylurea** are not extensively documented in readily available literature, its structural motif is present in numerous biologically active compounds.

Derivatives of ethylenediurea containing the 4-methoxyphenyl urea moiety have shown anti-proliferative activity.[10] Furthermore, other methoxyphenyl derivatives have been investigated for a range of biological activities, including cytotoxic and antitubulin effects.[11][12] This suggests that **4-Methoxyphenylurea** can serve as a valuable scaffold or building block for the synthesis of novel therapeutic agents. Its chemical structure is amenable to modifications, allowing for the exploration of structure-activity relationships in drug discovery programs.

## Safety and Handling

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **4-Methoxyphenylurea** is classified as Acute Toxicity, Oral (Category 4), with the hazard statement H302: Harmful if swallowed.[1]

Precautionary Measures:

- P264: Wash hands thoroughly after handling.
- P270: Do not eat, drink or smoke when using this product.
- P301+P317: IF SWALLOWED: Get medical help.
- P330: Rinse mouth.
- P501: Dispose of contents/container to an approved waste disposal plant.[1]

Researchers and scientists should always consult the full Safety Data Sheet (SDS) before handling this compound and use appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection.

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